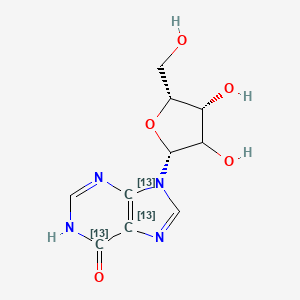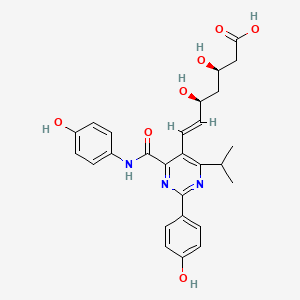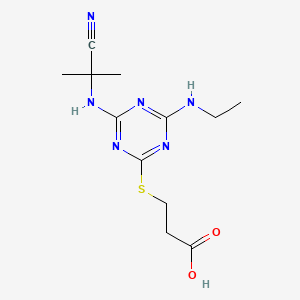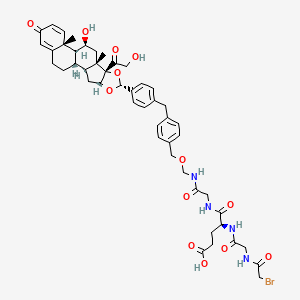
Glucocorticoid receptor agonist-1-Gly-Gly-Glu-Gly-Br
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glucocorticoid receptor agonist-1-Gly-Gly-Glu-Gly-Br is a synthetic compound designed to interact with glucocorticoid receptors. This compound is a steroid-linker conjugate used primarily in the synthesis of immunoconjugates linked to proteins . It has a molecular weight of 977.89 and a chemical formula of C48H57BrN4O13 .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Glucocorticoid receptor agonist-1-Gly-Gly-Glu-Gly-Br involves the conjugation of a steroid compound with a linker molecule. The specific synthetic routes and reaction conditions are proprietary and typically involve multiple steps, including protection and deprotection of functional groups, coupling reactions, and purification processes .
Industrial Production Methods
Industrial production of this compound is achieved through custom synthesis services offered by specialized chemical companies. These services ensure high purity and consistency of the product, which is essential for its use in scientific research and pharmaceutical applications .
化学反应分析
Types of Reactions
Glucocorticoid receptor agonist-1-Gly-Gly-Glu-Gly-Br undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Nucleophiles and Electrophiles: Common nucleophiles include hydroxide ions (OH-) and amines, while common electrophiles include alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
科学研究应用
Glucocorticoid receptor agonist-1-Gly-Gly-Glu-Gly-Br has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of glucocorticoid receptor signaling pathways and their role in cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory and autoimmune disorders.
Industry: Utilized in the development of new pharmaceuticals and biotechnological products.
作用机制
The compound exerts its effects by binding to glucocorticoid receptors, which are ubiquitously expressed in all nucleated cells throughout the body. Upon binding, the receptor undergoes a conformational change, becomes hyperphosphorylated, and dissociates from the multiprotein complex composed of chaperone proteins. This activated receptor then translocates to the nucleus, where it regulates the expression of target genes involved in immune response, metabolism, and other physiological processes .
相似化合物的比较
Similar Compounds
Glucocorticoid receptor agonist-1 phosphate Gly-Glu-Br: An ADC linker used to synthesize ABBV-154, ABBV-927, and ABBV-368.
Dexamethasone: A synthetic glucocorticoid used to treat inflammatory and autoimmune conditions.
Prednisolone: Another synthetic glucocorticoid with similar therapeutic applications.
Uniqueness
Glucocorticoid receptor agonist-1-Gly-Gly-Glu-Gly-Br is unique due to its specific structure, which allows it to be used as a linker in the synthesis of immunoconjugates. This property makes it particularly valuable in the development of targeted therapies and biotechnological applications .
属性
分子式 |
C48H57BrN4O13 |
|---|---|
分子量 |
977.9 g/mol |
IUPAC 名称 |
(4S)-4-[[2-[(2-bromoacetyl)amino]acetyl]amino]-5-[[2-[[4-[[4-[(1S,2S,4R,6R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-6-yl]phenyl]methyl]phenyl]methoxymethylamino]-2-oxoethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C48H57BrN4O13/c1-46-16-15-32(55)18-31(46)11-12-33-34-19-38-48(37(57)24-54,47(34,2)20-36(56)43(33)46)66-45(65-38)30-9-7-28(8-10-30)17-27-3-5-29(6-4-27)25-64-26-52-40(59)22-51-44(63)35(13-14-42(61)62)53-41(60)23-50-39(58)21-49/h3-10,15-16,18,33-36,38,43,45,54,56H,11-14,17,19-26H2,1-2H3,(H,50,58)(H,51,63)(H,52,59)(H,53,60)(H,61,62)/t33-,34-,35-,36-,38+,43+,45+,46-,47-,48+/m0/s1 |
InChI 键 |
PVCRMQBJCXREDG-KNJCUFKYSA-N |
手性 SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(O[C@@H](O4)C5=CC=C(C=C5)CC6=CC=C(C=C6)COCNC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)CBr)C(=O)CO)CCC7=CC(=O)C=C[C@]37C)O |
规范 SMILES |
CC12CC(C3C(C1CC4C2(OC(O4)C5=CC=C(C=C5)CC6=CC=C(C=C6)COCNC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)CBr)C(=O)CO)CCC7=CC(=O)C=CC37C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


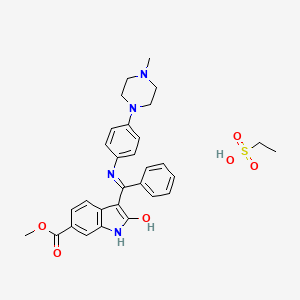
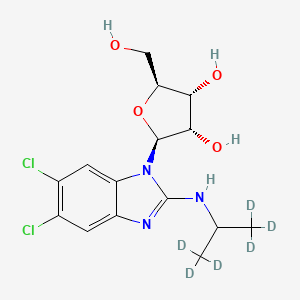


![sodium;3-[[4-[[4-(diethylamino)phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-N-ethylanilino]methyl]benzenesulfonate](/img/structure/B12384634.png)
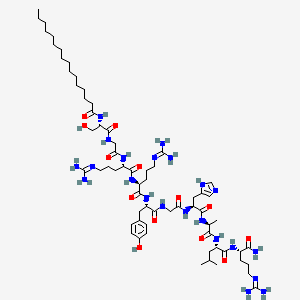
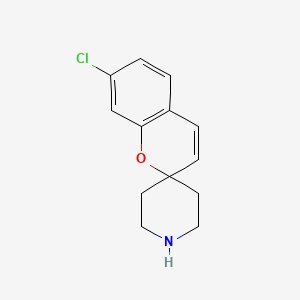
![N-(2-amino-5-thiophen-2-ylphenyl)-4-[1-(benzenesulfonylmethyl)triazol-4-yl]benzamide](/img/structure/B12384651.png)
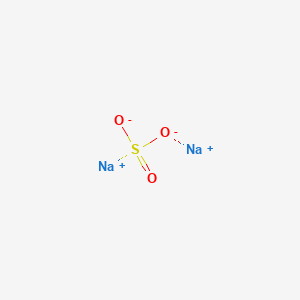
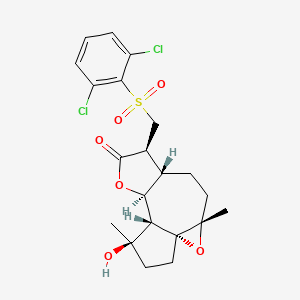
![3-cyclobutyl-N-(dimethylsulfamoyl)-1-(4-fluorophenyl)-4-[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B12384668.png)
